Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)praseodymium(III)

Description

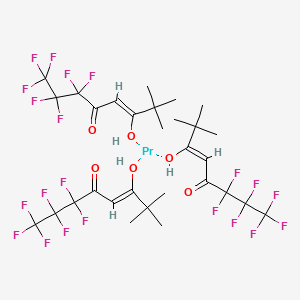

Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)praseodymium(III) (Pr(fod)₃) is a paramagnetic lanthanide(III) complex with the ligand 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione (Hfod). This ligand features fluorine-rich substituents and a branched alkyl backbone, conferring high thermal stability, volatility, and solubility in nonpolar solvents . Pr(fod)₃ is primarily recognized as a nuclear magnetic resonance (NMR) shift reagent, inducing pronounced chemical shift dispersion in ¹H NMR spectra without significant line broadening, thereby simplifying spectral interpretation . Its molecular formula is C₃₀H₃₀F₂₁O₆Pr, with a molecular weight of 1026.43 g/mol, and it typically exists as a light green powder with a sublimation temperature of 130°C/0.01 mm .

Properties

Molecular Formula |

C30H33F21O6Pr |

|---|---|

Molecular Weight |

1029.5 g/mol |

IUPAC Name |

(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;praseodymium |

InChI |

InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |

InChI Key |

LICWBBABBAOMPH-VNGPFPIXSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Pr] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Pr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) typically involves the reaction of praseodymium salts with heptafluoro-2,2-dimethyl-3,5-octanedione in an organic solvent. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired quality and yield. The production process is optimized to minimize waste and ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions: TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: It can also undergo reduction reactions, typically involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.

Substitution: Ligand exchange reactions often involve the use of other β-diketones or similar ligands under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of praseodymium(IV) species, while reduction may yield praseodymium(II) compounds .

Scientific Research Applications

Chemistry: In chemistry, TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) is used as a Lewis acid catalyst in various organic reactions, including aldol reactions and Diels-Alder reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the development of new materials and compounds with potential biomedical applications. For example, it is used in the synthesis of rare earth metal complexes that exhibit interesting biological activities .

Industry: In the industrial sector, the compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) involves its role as a Lewis acid. The praseodymium ion in the compound can accept electron pairs from donor molecules, facilitating various chemical reactions. This Lewis acid behavior is crucial for its catalytic activity in organic synthesis .

Comparison with Similar Compounds

Coordination Geometry

Pr(fod)₃ adopts a coordination geometry common to lanthanide-fod complexes. The lutetium analog, Lu(fod)₃·H₂O, crystallizes in a seven-coordinate monocapped trigonal prismatic geometry, as determined by X-ray diffraction . For example:

| Compound | Coordination Number | Geometry | Reference |

|---|---|---|---|

| Lu(fod)₃·H₂O | 7 | Monocapped trigonal prism | |

| Eu(fod)₃ | 7 (assumed) | Similar to Lu(fod)₃ | |

| Pr(acac)₃ (acac = acetylacetonate) | 6 | Octahedral |

The fluorine-rich fod ligand enhances steric protection and electronic stability compared to non-fluorinated analogs like acetylacetonate (acac) .

Ligand Effects on Stability

Fluorination significantly impacts thermal and hydrolytic stability:

- Pr(fod)₃ : Sublimes at 130°C/0.01 mm ; stable in air and moisture-resistant due to fluorinated ligands.

- Pr(acac)₃ : Less thermally stable, decomposes at lower temperatures .

- Al(fod)₃: Sublimation enthalpy (ΔsubH) = 71.1 ± 2.5 kJ/mol , demonstrating fod ligands' superior volatility over non-fluorinated analogs.

Thermal and Physical Properties

Sublimation and Thermal Stability

Fluorinated ligands enhance sublimation efficiency:

The higher ΔsubH for Sm(fod)₃ vs. Sm(thd)₃ underscores fluorine's role in stabilizing metal-ligand interactions.

Biological Activity

Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)praseodymium(III), often abbreviated as Pr(fod)₃, is a coordination compound involving praseodymium as the central metal ion coordinated with the heptafluorinated ligand. This compound belongs to a class of rare earth metal chelates that exhibit unique biological and chemical properties.

Molecular Characteristics

- Molecular Formula : C₃₀H₃₀PrF₂₁O₆

- Molecular Weight : 1048.02000 g/mol

- Melting Point : 100-103ºC

- Boiling Point : 200.3ºC at 760 mmHg

- Density : Not available

- Flash Point : 74.9ºC

Structural Features

Pr(fod)₃ features a central praseodymium ion surrounded by three heptafluorinated octanedionate ligands. The presence of fluorine atoms significantly influences the compound's volatility and solubility characteristics compared to other lanthanide complexes.

The biological activity of Pr(fod)₃ is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The chelation of praseodymium enhances its stability and bioavailability in biological systems.

Potential Biological Effects:

- Antimicrobial Activity : Some studies suggest that rare earth metal complexes exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Antioxidant Properties : Rare earth metals can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

- Cellular Uptake : The lipophilic nature of the heptafluorinated ligands may enhance cellular uptake and distribution of the praseodymium ion within biological systems.

Case Studies and Research Findings

- Study on Antimicrobial Effects :

-

Toxicity Assessment :

- Research conducted on the toxicity of lanthanide complexes highlighted that while some compounds exhibit low toxicity profiles, others may pose risks depending on dosage and exposure routes. Pr(fod)₃ was found to have moderate toxicity in vitro but requires further investigation for in vivo effects .

- Cellular Mechanisms :

Comparison of Biological Activities of Rare Earth Chelates

| Compound | Antimicrobial Activity | Antioxidant Potential | Toxicity Level |

|---|---|---|---|

| Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)Praseodymium(III) | Moderate | High | Moderate |

| Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)Lutetium(III) | High | Moderate | Low |

| Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)Ytterbium(III) | Low | High | High |

Q & A

Q. What are the established synthetic methodologies for preparing Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)praseodymium(III), and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves reacting praseodymium(III) salts (e.g., PrCl₃·7H₂O ) with the fluorinated β-diketone ligand (H-FOD) under anhydrous conditions. Key steps include:

- Ligand Deprotonation: Use of a base (e.g., NH₃ or NaOH) to deprotonate the β-diketone.

- Coordination: Stirring the ligand with Pr³⁺ in a 3:1 molar ratio in ethanol or THF.

- Purification: Sublimation under reduced pressure (e.g., 0.01 mmHg at 130–150°C) to isolate the complex .

Critical Parameters:

Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this complex, and what key data should researchers prioritize?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolves the coordination geometry (e.g., 8-coordinate square antiprism) and ligand arrangement .

- FT-IR Spectroscopy: Confirms ligand binding via shifts in ν(C=O) (from ~1600 cm⁻¹ in free ligand to ~1500 cm⁻¹ in the complex) .

- Elemental Analysis: Validates stoichiometry (e.g., C, H, F content) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability and sublimation behavior .

Key Data Contradictions:

Q. How can researchers integrate theoretical frameworks (e.g., ligand field theory) into experimental design for studying this complex?

Answer: Ligand field theory (LFT) guides:

- Electronic Structure Prediction: Pr³⁺ (4f²) exhibits weak ligand field splitting, making optical spectra challenging to interpret. Use LFT to correlate f-f transitions with coordination geometry .

- Magnetic Properties: Predict paramagnetic behavior using Russell-Saunders coupling and compare with experimental χ(T) data .

Methodological Tip:

- Pair density functional theory (DFT) calculations with experimental UV-Vis/NIR spectra to resolve ambiguities in electronic transitions .

Advanced Research Questions

Q. What strategies optimize the complex’s thermal stability and sublimation efficiency for high-temperature applications (e.g., CVD precursors)?

Answer:

- Ligand Modification: Introduce bulky substituents (e.g., 2,2-dimethyl groups) to enhance steric protection, delaying decomposition .

- Factorial Design: Vary synthesis parameters (e.g., ligand:metal ratio, solvent polarity) and analyze outcomes via TGA/DSC. For example:

Q. How can researchers resolve contradictions in luminescence data (e.g., unexpected quenching) for this complex?

Answer:

- Mechanistic Analysis:

- Energy Transfer Pathways: Fluorinated ligands may introduce low-energy vibrational modes that non-radiatively dissipate excited-state energy. Compare with non-fluorinated analogs (e.g., acetylacetonate) .

- Concentration Effects: Aggregation-caused quenching (ACQ) is common in lanthanide complexes. Dilute samples (<10⁻⁴ M) and measure lifetime via time-resolved spectroscopy .

- Computational Validation: Use TD-DFT to model ligand-to-metal charge transfer (LMCT) and identify quenching pathways .

Q. What advanced computational modeling approaches are suitable for predicting the complex’s reactivity in catalytic or photonic applications?

Answer:

- Molecular Dynamics (MD): Simulate ligand dissociation kinetics in solvents (e.g., THF vs. DMF) to predict catalytic turnover rates .

- CASSCF/CASPT2: Calculate spin-orbit coupling for Pr³⁺ to model magnetic anisotropy and photophysical behavior .

- Machine Learning (ML): Train models on existing lanthanide complex databases to predict optimal ligand substitutions for desired properties (e.g., higher quantum yield) .

Q. What are the critical safety protocols for handling this complex, and how do its hazards compare to other Pr³⁺ compounds?

Answer:

- Exposure Controls:

- Comparative Hazards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.